![molecular formula C18H17N3O4S2 B2464124 2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide CAS No. 312604-35-6](/img/structure/B2464124.png)

2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are often found in various pharmaceuticals due to their bioactive properties .

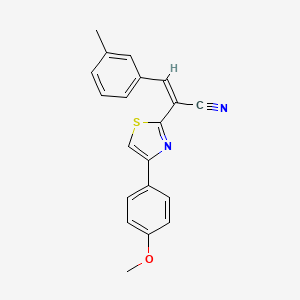

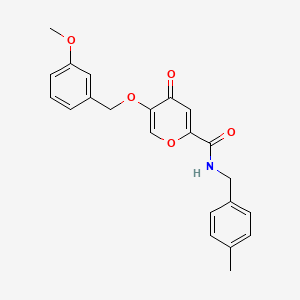

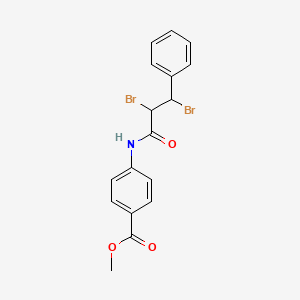

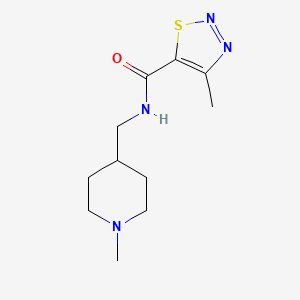

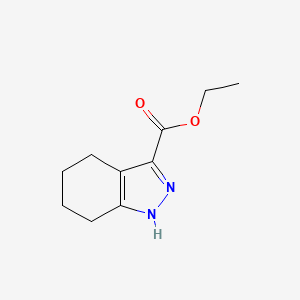

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an aromatic phenyl ring, a sulfamoyl group (-SO2NH2), and a methylphenoxy group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

Thiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in cycloaddition reactions . The sulfamoyl group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfamoyl and methylphenoxy groups) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Anticonvulsant Agents

- Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, related to the chemical , have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed protection against picrotoxin-induced convulsion, with one compound exhibiting significant anticonvulsive effects (Farag et al., 2012).

Antibacterial Activities

- Novel derivatives of 2-(2,4-dioxo-5-[4-(4-phenyl-thiazol-2-ylsulfamoyl)-benzylidene]-thiazolidin-3yl)-n-phenyl-acetamide have shown in vitro antibacterial activity against common pathogens like Staphylococcus Aureus and Escherichia Coli (Juddhawala et al., 2011).

Antimicrobial Profile

- Research on compounds similar to 2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has demonstrated their potential as antimicrobial agents. These studies focus on the synthesis and evaluation of their antibacterial and antifungal activities, suggesting their applicability in combating microbial infections (Fuloria et al., 2014).

Hypoglycemic Activity

- Certain derivatives have been synthesized and evaluated for their hypoglycemic activity in animal models, indicating potential applications in the treatment of diabetes (Nikalje et al., 2012).

Anticancer Agents

- Some derivatives of the compound have been studied for their anticancer activity. These studies involve structural modifications to enhance their effectiveness against specific cancer cell lines, suggesting potential use in cancer therapy (Evren et al., 2019).

Selective β3-adrenergic Receptor Agonists

- Derivatives with phenoxypropanolamine moiety have shown potent agonistic activity against β3-adrenergic receptors with potential applications in treating obesity and type 2 diabetes (Maruyama et al., 2012).

VEGF-A Inhibitors

- Benzophenone-thiazole derivatives related to the compound have been synthesized and shown to inhibit VEGF-A, suggesting potential use in antiangiogenic therapies for cancer (Prashanth et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-13-3-2-4-15(11-13)25-12-17(22)20-14-5-7-16(8-6-14)27(23,24)21-18-19-9-10-26-18/h2-11H,12H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQKTRHYHVGFNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2464041.png)

![N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464042.png)

![ethyl N-[1-(2-pyrimidinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2464044.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B2464046.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide](/img/structure/B2464050.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2464053.png)

![3-Chloro-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2464058.png)

![8-(2,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464064.png)